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MD13

PROTAC MIF degradation DC50

Select MD13 for unambiguous, near-complete MIF degradation (DC50 <100 nM, Dmax >90%). Unlike tautomerase inhibitors (e.g., ISO-1), MD13 eliminates scaffolding functions via cereblon-mediated proteolysis. The optimized 7-carbon linker ensures superior ternary complex geometry versus shorter analogs (MD7–MD9). Use with structurally matched inactive control MD15 (N-methylated) to validate degradation-specific phenotypes. Validated in A549 3D spheroids and MAPK/G2/M arrest assays. Rigorous negative control included.

Molecular Formula C35H35N5O8
Molecular Weight 653.7 g/mol
Cat. No. B12410269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMD13
Molecular FormulaC35H35N5O8
Molecular Weight653.7 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCC(=O)NC4=CC=C(C=C4)N5CC6=C(C=C(C=C6)O)OC5=O
InChIInChI=1S/C35H35N5O8/c41-24-15-10-21-20-39(35(47)48-28(21)19-24)23-13-11-22(12-14-23)37-29(42)9-4-2-1-3-5-18-36-26-8-6-7-25-31(26)34(46)40(33(25)45)27-16-17-30(43)38-32(27)44/h6-8,10-15,19,27,36,41H,1-5,9,16-18,20H2,(H,37,42)(H,38,43,44)
InChIKeyHAHDZDUOFHMMEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[4-(7-hydroxy-2-oxo-4H-1,3-benzoxazin-3-yl)phenyl]octanamide (MD13): MIF-Directed PROTAC Degrader


The compound 8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[4-(7-hydroxy-2-oxo-4H-1,3-benzoxazin-3-yl)phenyl]octanamide, commonly designated MD13, is a heterobifunctional proteolysis-targeting chimera (PROTAC) specifically engineered to degrade macrophage migration inhibitory factor (MIF). MD13 comprises a cereblon E3 ubiquitin ligase ligand (pomalidomide-based moiety) tethered via an eight-carbon alkyl linker to a 7-hydroxy-3,4-dihydrobenzoxazin-2-one-based MIF-binding warhead. As the first reported potent MIF-directed PROTAC, MD13 serves as a critical research tool for dissecting MIF-dependent signaling networks in cancer and inflammation. [1]

Why MD13 (8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[4-(7-hydroxy-2-oxo-4H-1,3-benzoxazin-3-yl)phenyl]octanamide) Cannot Be Replaced by MIF Inhibitors or Other PROTACs


Conventional MIF inhibitors such as ISO-1 act by blocking the tautomerase active site but fail to eliminate MIF protein from its protein-protein interaction network, leaving disease-relevant scaffolding functions intact. Among PROTAC degraders targeting MIF, linker length critically determines ternary complex geometry and degradation efficiency. MD13 contains an optimized seven-carbon linker (n=7) that enables near-complete MIF degradation at sub-micromolar concentrations, whereas analogs with shorter linkers (MD7–MD9) exhibit substantially reduced potency or no activity. MD15, a close structural analog differing only by N-methylation of the cereblon ligand, serves as an inactive negative control. Thus, substituting MD13 with another MIF inhibitor or a structurally similar PROTAC may not replicate the same level of MIF depletion or downstream biological effects. [1]

Quantitative Differentiation of MD13: Comparative Degradation Potency, Binding Affinity, and Functional Activity


Superior MIF Degradation Potency: MD13 Achieves Sub-100 nM DC50 vs. Micromolar DC50 for Analog MD9

MD13 induces MIF degradation with a half-maximal degradation concentration (DC50) of <100 nM in A549 lung carcinoma cells, achieving a maximal degradation (Dmax) of 92% after 6 hours. In contrast, the closely related PROTAC MD9, which differs only by a shorter six-carbon linker, exhibits a DC50 of approximately 1.5 μM—over 15-fold higher—despite comparable MIF binding affinity (Ki = 51 nM for MD9 vs. 71 nM for MD13). The classical MIF inhibitor ISO-1 shows binding potency only in the micromolar range and does not degrade MIF. [1]

PROTAC MIF degradation DC50

Linker Length-Dependent Degradation Efficiency: MD13 (n=7) Outperforms Shorter Linker Analogs

At a fixed concentration of 2 μM, MD13 reduces MIF protein levels by 91±5% in A549 cells, whereas MD9 (six-carbon linker) achieves only 55±4% degradation and MD7 (three-carbon linker) shows 55±3% reduction. At 0.2 μM, MD13 maintains 71±7% degradation while MD9 drops to 24±4% and MD7 exhibits no significant degradation. The inactive control MD15 (N-methylated cereblon ligand) shows no degradation at either concentration. [1]

PROTAC linker optimization SAR

MIF Binding Affinity: MD13 Retains Nanomolar Ki Comparable to Parental Ligand

MD13 binds to MIF with an inhibition constant (Ki) of 71±5 nM in a 4-HPP tautomerization assay, maintaining affinity comparable to the parental MIF ligand 3 (Ki = 103±10 nM) and the shorter linker analog MD9 (Ki = 51±3 nM). The N-methylated control MD15 shows a Ki of 55±12 nM, confirming that modifications to the cereblon ligand do not impair MIF binding. [1]

MIF binding affinity Ki

Antiproliferative Activity in 3D Tumor Spheroid Model: MD13 Suppresses Growth While Inactive Control MD15 Does Not

In a 3D A549 tumor spheroid model, treatment with 5 μM MD13 significantly reduces spheroid growth over 6 days compared to vehicle control. The PROTAC-inactive control compound MD15, as well as the MIF inhibitors 3 and 4, show no significant effect on spheroid growth at the same concentration. [1]

3D spheroid antiproliferative cancer

Mechanistic Validation: MD13-Induced MIF Degradation Depends on Cereblon and Proteasome

MD13-mediated MIF degradation is abrogated by pretreatment with the proteasome inhibitor bortezomib or by competition with excess pomalidomide, confirming a cereblon- and proteasome-dependent mechanism. The inactive analog MD15, which contains an N-methylated cereblon ligand incapable of recruiting CRBN, fails to degrade MIF at concentrations up to 20 μM. [1]

PROTAC mechanism of action cereblon

Recommended Applications for MD13: Validated MIF Degradation Studies in Oncology and Inflammation


Functional Dissection of MIF-Dependent Signaling in Lung Cancer

MD13 is the tool of choice for depleting MIF in A549 and other lung adenocarcinoma cell lines to investigate the MAPK pathway, G2/M cell cycle arrest, and proliferative signaling. The compound's sub-100 nM DC50 and >90% Dmax enable near-complete MIF elimination without cytotoxicity observed at higher concentrations, as validated by Western blot and ELISA. The inactive control MD15 provides a matched negative control for distinguishing degradation-specific phenotypes. [1]

3D Tumor Spheroid and Organoid Models for Anticancer Drug Discovery

MD13 significantly inhibits the growth of A549 3D tumor spheroids at 5 μM over 6 days, while MIF inhibitors (compounds 3 and 4) and the inactive PROTAC control MD15 show no effect. This makes MD13 uniquely suited for evaluating MIF degradation as a therapeutic strategy in physiologically relevant 3D cancer models. [1]

Mechanistic Validation of Cereblon-Dependent Degradation

MD13, in combination with bortezomib or excess pomalidomide, enables researchers to confirm that observed phenotypes result from cereblon-mediated MIF degradation rather than off-target activity. The availability of MD15—a structurally matched compound differing only by N-methylation of the cereblon ligand—provides a rigorous negative control for target validation studies. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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